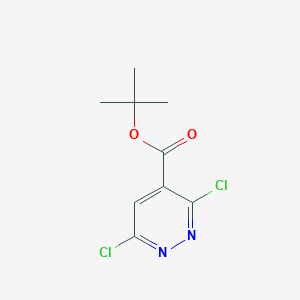

tert-Butyl 3,6-dichloropyridazine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,6-dichloropyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-8(14)5-4-6(10)12-13-7(5)11/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTACEWHHVMQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3,6-dichloropyridazine-4-carboxylate typically involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-Butyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate for substitution reactions. Major products formed depend on the specific reagents and conditions used but can include a variety of substituted pyridazine derivatives .

Scientific Research Applications

tert-Butyl 3,6-dichloropyridazine-4-carboxylate is used extensively in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor for various biological pathways.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-dichloropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary widely but often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of tert-butyl 3,6-dichloropyridazine-4-carboxylate, the following structurally analogous compounds are analyzed:

Methyl 3,6-Dichloropyridazine-4-Carboxylate

- Structural Differences : The methyl ester group (vs. tert-butyl) reduces steric hindrance.

- Reactivity : Faster hydrolysis rates under acidic/basic conditions due to lower steric protection.

- Applications : Less suitable for prodrug design but preferred in reactions requiring rapid ester cleavage.

- Solubility: Higher polarity due to the smaller ester group, enhancing solubility in polar solvents (e.g., methanol, water).

Ethyl 3,6-Dichloropyridazine-4-Carboxylate

- Stability : Intermediate between methyl and tert-butyl esters. Ethyl groups moderately protect against enzymatic degradation.

- Synthetic Utility : Commonly used in peptide synthesis where controlled ester cleavage is required.

tert-Butyl 3-Chloropyridazine-4-Carboxylate

- Electrophilicity : Reduced compared to the dichloro derivative, leading to slower nucleophilic substitution.

- Applications: Primarily used in less reactive scaffolds or where mono-substitution is desired.

Pyridine and Pyrimidine Analogues

- Electronic Effects : Pyridazine’s two adjacent nitrogen atoms increase ring electron deficiency compared to pyridine (one nitrogen) or pyrimidine (two meta nitrogens).

- Acidity : Pyridazine protons are more acidic due to stronger electron withdrawal, enhancing deprotonation in catalytic reactions.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Hydrolysis Half-Life (pH 7.4) |

|---|---|---|---|---|

| This compound | 275.12 | 98–102 | Low | >24 hours |

| Methyl 3,6-dichloropyridazine-4-carboxylate | 221.06 | 65–68 | High | 2–4 hours |

| Ethyl 3,6-dichloropyridazine-4-carboxylate | 235.09 | 72–75 | Moderate | 6–8 hours |

| tert-Butyl 3-chloropyridazine-4-carboxylate | 239.68 | 85–88 | Low | >24 hours |

Biological Activity

tert-Butyl 3,6-dichloropyridazine-4-carboxylate is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in various therapeutic areas. The presence of chlorine substituents enhances its reactivity and biological efficacy, making it a valuable subject of study.

- Molecular Formula : C10H10Cl2N2O2

- Molecular Weight : 249.1 g/mol

- Structure : The compound features a pyridazine ring with dichlorine substitutions at the 3 and 6 positions and a tert-butyl ester at the 4 position.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially modulating their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that are critical in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit glutaminase, an enzyme crucial for tumor cell metabolism. This inhibition hampers the proliferation of cancer cells reliant on glutamine .

- Anti-inflammatory Properties : Compounds in this class have demonstrated potential in modulating neuroinflammatory pathways, which are implicated in neurodegenerative diseases .

- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties against certain pathogens .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. A detailed SAR analysis reveals that:

- Substituents at the 3 and 6 positions significantly affect enzyme binding affinity.

- The tert-butyl group enhances solubility and stability, impacting bioavailability .

Case Studies

- Inhibition of Glutaminase : A study highlighted the compound's potential as a selective inhibitor of glutaminase-1 (GLS-1), demonstrating significant antitumor effects in vitro against various cancer cell lines .

- Neuroinflammation Research : In preclinical models of Alzheimer's disease, derivatives of this compound were found to reduce neuroinflammatory markers, suggesting therapeutic potential in managing neurodegenerative conditions .

Research Findings

Recent studies emphasize the importance of this compound in drug discovery:

- Pharmacokinetics : Investigations into the pharmacokinetic properties indicate favorable absorption and distribution characteristics, making it suitable for further development .

- Therapeutic Applications : Its role as a precursor in synthesizing novel pharmaceutical agents is being explored, particularly in oncology and neurology .

Data Table: Overview of Biological Activities

Q & A

Q. Basic Research Focus

- Storage : Inert atmosphere (N), –20°C in amber vials to prevent ester hydrolysis.

- Exposure Control : Use fume hoods, nitrile gloves, and explosion-proof equipment (sparking risks from chlorinated byproducts).

Methodological Note : Refer to SDS guidelines for spill management (e.g., neutralize with NaHCO) .

How does the tert-butyl group impact the compound’s solubility and bioavailability in medicinal chemistry applications?

Q. Advanced Research Focus

- Solubility : LogP ~2.5 (predicted via ChemAxon), indicating moderate lipophilicity.

- Bioavailability : The tert-butyl ester acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

Data Contradiction : Conflicting LogP values (experimental vs. computational) require validation via shake-flask/HPLC methods .

What analytical techniques differentiate this compound from its structural isomers?

Q. Basic Research Focus

- NMR : Distinct H NMR signals for tert-butyl (δ 1.4–1.5 ppm) and pyridazine protons (δ 8.2–8.5 ppm).

- MS : ESI-MS [M+H] at m/z 279.1 (theoretical 279.03).

- IR : Ester C=O stretch at 1720 cm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.